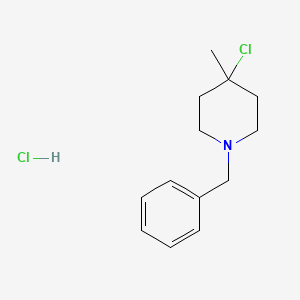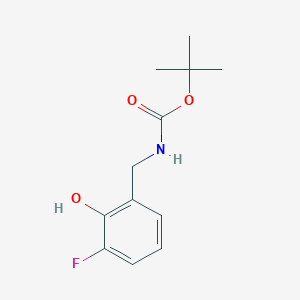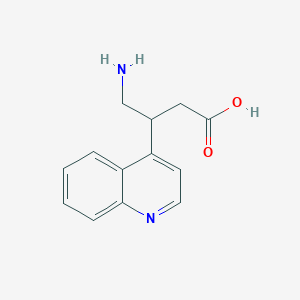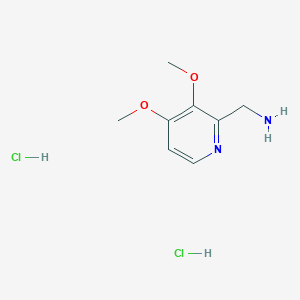
2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate typically involves the reaction of a thiazole derivative with a phenyl sulfurofluoridate precursor. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester, a thiourea, and an aldehyde under acidic conditions. The reaction is often carried out in an aqueous medium and can be facilitated by microwave irradiation to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
科学研究应用
2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug design and discovery.
Industry: It is used in the development of agrochemicals, dyes, and photographic sensitizers.
作用机制
The mechanism of action of 2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate is unique due to its specific combination of a thiazole ring with a phenyl sulfurofluoridate group, which imparts distinct chemical and biological properties. This combination allows for a diverse range of applications and reactivity compared to other thiazole derivatives .
属性
分子式 |
C9H6FNO3S2 |
|---|---|
分子量 |
259.3 g/mol |
IUPAC 名称 |
2-(2-fluorosulfonyloxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H6FNO3S2/c10-16(12,13)14-8-4-2-1-3-7(8)9-11-5-6-15-9/h1-6H |
InChI 键 |
OYVRZMHSTOJQBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)OS(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


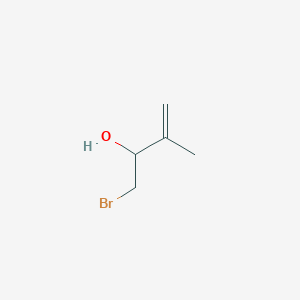
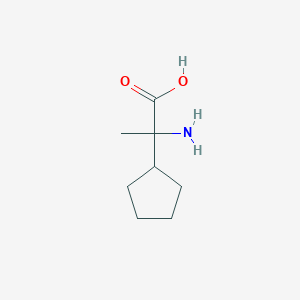
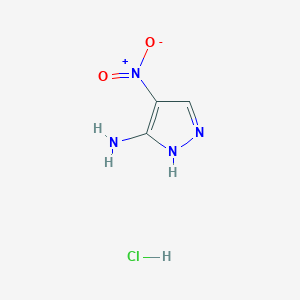
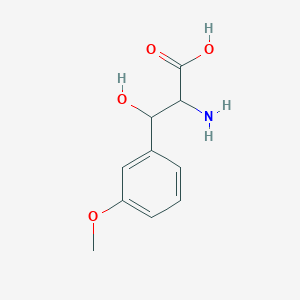


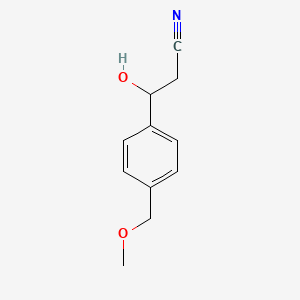
![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)
![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13550354.png)
![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)
